(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate
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Overview
Description
The compound (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[1512002,1404,1206,10019,28021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate is a complex organic molecule with a unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Heptacyclic Core: This step involves the construction of the heptacyclic framework through a series of cyclization reactions. The starting materials are often polycyclic aromatic compounds, which undergo intramolecular cyclization under acidic or basic conditions.
Functional Group Introduction: The introduction of acetyloxy and methoxy groups is achieved through esterification and methylation reactions, respectively. These reactions are typically carried out using acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid.
Oxidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure and functional groups may contribute to its activity as a drug candidate for various diseases.
Industry
In industry, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone .
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester .
Uniqueness
The uniqueness of (3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[1512002,1404,1206,10019,28021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate lies in its heptacyclic structure and the presence of multiple functional groups
Properties
CAS No. |
113518-95-9 |
---|---|
Molecular Formula |
C32H23NO11 |
Molecular Weight |
597.5 g/mol |
IUPAC Name |
(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate |
InChI |
InChI=1S/C32H23NO11/c1-13(34)42-21-10-18-19(11-20(21)40-4)44-30-25(26(18)36)28(38)24-17(27(30)37)6-5-15-9-16-12-32(3)33(7-8-41-32)31(39)23(16)29(22(15)24)43-14(2)35/h5-6,9-11H,7-8,12H2,1-4H3 |
InChI Key |
AUYZJHJJWVWJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)C4=C(C3=O)C5=C(C6=C(CC7(N(C6=O)CCO7)C)C=C5C=C4)OC(=O)C)OC |
Origin of Product |
United States |
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